Telomestatin

描述

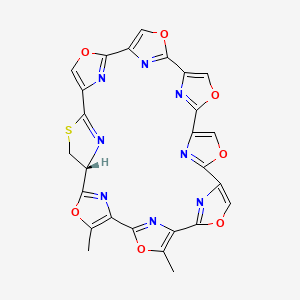

Structure

2D Structure

3D Structure

属性

IUPAC Name |

4,8-dimethyl-3,7,11,15,19,23,27-heptaoxa-31-thia-33,34,35,36,37,38,39,40-octazanonacyclo[28.2.1.12,5.16,9.110,13.114,17.118,21.122,25.126,29]tetraconta-2(40),4,6(39),8,10(38),12,14(37),16,18(36),20,22(35),24,26(34),28,30(33)-pentadecaene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H14N8O7S/c1-9-17-24-30-14(6-39-24)21-28-12(4-37-21)19-27-11(3-35-19)20-29-13(5-36-20)22-31-15(7-38-22)26-32-16(8-42-26)23-33-18(10(2)40-23)25(34-17)41-9/h3-7,16H,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVSQVYZBDXIXCC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C3=NC(=C(O3)C)C4=NC(=CO4)C5=NC(=CO5)C6=NC(=CO6)C7=NC(=CO7)C8=NC(=CO8)C9=NC(CS9)C(=N2)O1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H14N8O7S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

582.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanisms of Action of Telomestatin at the Molecular and Cellular Level

G-Quadruplex Stabilization Modalities

Telomestatin's mechanism of action is centered on its ability to selectively recognize and stabilize G-quadruplex structures, thereby interfering with crucial cellular processes such as telomere maintenance and oncogene transcription. mdpi.comnih.gov

This compound demonstrates a pronounced interaction with G-quadruplexes formed within the G-rich overhang of telomeres. mdpi.comnih.gov This interaction is a key contributor to its potent telomerase inhibitory activity. nih.govacs.org By stabilizing the G-quadruplex conformation of the telomeric DNA, this compound effectively sequesters the single-stranded substrate required by the enzyme telomerase for telomere elongation. nih.govacs.org This leads to progressive telomere shortening and can induce senescence or apoptosis in cancer cells. mdpi.comnih.gov

A defining characteristic of this compound is its preferential interaction with and stabilization of intramolecular G-quadruplex structures over intermolecular ones. nih.govaacrjournals.orgnih.gov This selectivity is significant, as intramolecular G-quadruplexes, formed from a single DNA strand, are considered the biologically relevant structures that inhibit telomerase activity. aacrjournals.org Research has demonstrated that this compound has a 70-fold greater selectivity for intramolecular G-quadruplex structures compared to duplex DNA. aacrjournals.orgnih.gov It can efficiently facilitate the folding of single-stranded telomeric DNA into these stable structures. researchgate.netnih.govaacrjournals.org This high specificity distinguishes it from other G-quadruplex ligands, such as TMPyP4, which preferentially facilitates the formation of intermolecular G-quadruplexes. nih.govaacrjournals.orgnih.gov

In vitro studies have shown that this compound effectively promotes the formation of intramolecular G-quadruplexes from the human telomeric sequence d[T2AG3]4. medchemexpress.com The concentration of this compound required to achieve 50% formation (EC50) of the G-quadruplex structure is in the micromolar range and is dependent on the DNA concentration. medchemexpress.com

| DNA Concentration | EC50 of this compound for G-Quadruplex Formation |

| 0.005 µM | 0.03 µM |

| 0.2 µM | 0.53 µM |

| Data derived from in vitro experiments on the human telomeric sequence d[T2AG3]4. medchemexpress.com |

A unique and remarkable feature of this compound is its ability to induce and stabilize G-quadruplex structures even in the absence of monovalent cations like potassium (K+) or sodium (Na+). aacrjournals.orgnih.govnih.gov Typically, these cations are essential for neutralizing the electrostatic repulsion between the oxygen atoms of the guanine (B1146940) bases and are crucial for the formation and stability of the G-quartet core. aacrjournals.orgnih.gov this compound can effectively substitute for these cations, a property that is rare among G-quadruplex-interactive compounds. aacrjournals.orgnih.govresearchgate.net This capability underscores its potent G-quadruplex stabilizing effect, enabling it to facilitate the formation of these structures under conditions where they would not spontaneously form. aacrjournals.orgnih.gov

This compound specifically induces and preferentially binds to a particular conformation of the intramolecular G-quadruplex known as the "basket-type" antiparallel structure. researchgate.netnih.govtargetmol.com The human telomeric sequence can adopt various G-quadruplex topologies depending on the surrounding ionic conditions. nih.gov For instance, in the presence of sodium ions, a basket-type structure is typically formed. nih.gov this compound not only favors binding to this pre-formed basket-type G-quadruplex but can also actively induce its formation from a random-coil oligonucleotide or convert other G-quadruplex conformations into the basket-type. mdpi.comnih.govtargetmol.com Circular dichroism studies have confirmed this conformational induction. nih.gov This specific interaction involves this compound stacking on the external G-tetrads of the quadruplex. researchgate.netnih.gov

Beyond its effects on telomeres, this compound's mechanism of action extends to the stabilization of G-quadruplexes located in non-telomeric regions of the genome, particularly within the promoter regions of several key oncogenes. nih.govaacrjournals.org The formation of these G-quadruplex structures in promoter elements can act as a transcriptional repressor, effectively silencing gene expression. nih.govnih.gov By stabilizing these structures, this compound can downregulate the expression of oncogenes crucial for cancer cell proliferation and survival. nih.govnih.gov

This compound has been shown to interact with and stabilize G-quadruplex forming sequences in the promoter regions of several proto-oncogenes, thereby repressing their transcription. nih.govnih.gov

c-Myc: The promoter of the c-Myc oncogene contains a well-characterized nuclease hypersensitive element (NHE III1) that can form a stable intramolecular G-quadruplex. nih.govoup.com This structure acts as a transcriptional silencer. nih.gov this compound stabilizes this G-quadruplex, leading to the downregulation of c-Myc expression, a protein often overexpressed in a wide range of human cancers. mdpi.comnih.govmdpi.com

RET: The promoter of the RET proto-oncogene also harbors a G-quadruplex-forming sequence. nih.govmdpi.com this compound can target and stabilize this structure, inhibiting the gene's expression. nih.gov

HIF1-α: The promoter for Hypoxia-Inducible Factor 1-alpha (HIF1-α), a critical regulator of cellular response to low oxygen levels and a key factor in tumor progression, contains G-rich sequences capable of forming G-quadruplexes. nih.govnih.govpraiseworthyprize.org this compound's interaction with these structures can suppress HIF1-α transcription. nih.gov

PDGFR-β: The promoter of the human platelet-derived growth factor receptor beta (PDGFR-β) gene contains a G-rich region that can form multiple G-quadruplex structures. nih.gov this compound has been demonstrated to stabilize these G-quadruplexes, leading to a significant reduction in PDGFR-β promoter activity and a decrease in its mRNA levels in cancer cells. nih.gov

This multifaceted interaction with both telomeric and oncogene promoter G-quadruplexes highlights the complex and potent anti-cancer mechanism of this compound.

| Oncogene | Gene Location of G-Quadruplex | Effect of this compound Binding |

| c-Myc | Promoter Region (NHE III1) | Transcriptional Repression mdpi.comnih.govnih.gov |

| RET | Promoter Region | Transcriptional Repression nih.govmdpi.com |

| HIF1-α | Promoter Region | Transcriptional Repression nih.govnih.gov |

| PDGFR-β | Promoter Region | Transcriptional Repression nih.gov |

Stabilization Characteristics in the Absence of Monovalent Cations

Interaction with Non-Telomeric G-Quadruplex Structures

This compound exerts its biological effects through a multi-faceted mechanism primarily centered on the disruption of telomere maintenance. Its actions can be understood through its direct impact on the enzymatic function of telomerase and its ability to induce structural changes in telomeric DNA, which in turn trigger a cascade of cellular responses.

Telomerase Inhibition Pathways

This compound is recognized as a highly potent inhibitor of telomerase, the enzyme responsible for maintaining telomere length in the majority of cancer cells. nih.govresearchgate.net Its inhibitory action is significantly more pronounced than many other G-quadruplex-interactive molecules. nih.gov The potency of this compound is often quantified by its half-maximal inhibitory concentration (IC50), which can vary depending on the assay method used.

The Telomeric Repeat Amplification Protocol (TRAP) assay, a PCR-based method, has shown this compound to have IC50 values in the low nanomolar range. pnas.orgnih.gov However, direct assays that measure the extension of a primer by telomerase without PCR amplification yield significantly higher IC50 values, suggesting that part of the potent effect seen in TRAP assays is due to the inhibition of the PCR amplification of G-quadruplex forming sequences. pnas.orgnih.gov

Table 1: IC50 Values for this compound in Different Telomerase Activity Assays

| Assay Type | Primer | IC50 Value (nM) |

|---|---|---|

| TRAP Assay | --- | 0.7 |

| TRAP Assay | --- | 5 |

| TRAP Assay | --- | 50 |

| Direct Assay | (TTAGGG)3 | 900 ± 500 |

| Direct Assay | TS | 1,150 |

| Direct Assay | (TTAGGG)4 | 58 ± 17 |

Data sourced from multiple studies and assays, reflecting the variability in experimental conditions. researchgate.netpnas.orgnih.govcreative-biolabs.com

Sequestration of Single-Stranded Telomeric Primer Molecules

A primary mechanism of this compound's action is its ability to bind to and stabilize G-quadruplex structures. researchgate.netnih.gov The single-stranded 3' overhang of telomeres, which is rich in guanine, can fold into these four-stranded structures. aacrjournals.org this compound preferentially interacts with and stabilizes the intramolecular G-quadruplex formed from the human telomeric sequence. nih.govaacrjournals.org

By stabilizing these G-quadruplex structures, this compound effectively sequesters the single-stranded telomeric DNA that serves as the primer for telomerase. nih.govaacrjournals.org This "locking" of the substrate into a folded conformation prevents telomerase from accessing its primer, thereby inhibiting the elongation of telomeres. pnas.org This sequestration is a key contributor to its potent telomerase-inhibiting activity. nih.govaacrjournals.org

Influence on Telomerase Processivity

The effect of this compound on telomerase processivity—the ability of the enzyme to add multiple telomeric repeats without dissociating from the DNA substrate—is complex. Some studies have shown that this compound, unlike some other G-quadruplex ligands, does not decrease and may even slightly increase telomerase processivity. pnas.orgpnas.org For instance, in some experiments, this compound was observed to increase the relative amounts of longer telomeric products. pnas.org

Telomere Dysfunction and Induced Cellular Responses

Beyond direct telomerase inhibition, this compound induces significant dysfunction at the telomeres, leading to cellular responses characteristic of uncapped or damaged chromosome ends.

Telomere Uncapping and Shelterin Complex Component Dissociation

Telomeres are protected by a specialized protein complex called shelterin, which prevents them from being recognized as DNA double-strand breaks. nih.gov this compound's interaction with the G-quadruplex structure at the 3' telomeric overhang disrupts this protective cap. nih.govscispace.com This telomere uncapping is a rapid effect of the compound, occurring before significant telomere shortening. nih.gov

Treatment with this compound leads to the release of telomeric proteins, including Protection of Telomeres 1 (POT1) and Telomeric Repeat-binding Factor 2 (TRF2), from the telomeres. scispace.complos.orgaging-us.com The dissociation of these critical shelterin components leaves the chromosome end exposed, triggering a DNA damage response. plos.orgresearchgate.net This disruption of the shelterin complex integrity is a key part of this compound's mechanism of action. acs.orgopenmedicinalchemistryjournal.com

A notable consequence of this compound treatment is the rapid dissociation of Telomeric Repeat-binding Factor 2 (TRF2) from telomeres in cancer cells. researchgate.netnih.gov TRF2 is a crucial component of the shelterin complex, essential for maintaining the t-loop structure and protecting telomeres from being recognized by the ATM kinase-dependent DNA damage pathway. aging-us.com

Studies have shown that this compound treatment leads to a decrease in TRF2 foci at the telomeres. researchgate.netresearchgate.net This dissociation is not merely a consequence of telomerase inhibition but a more direct effect of G-quadruplex stabilization at the telomere. researchgate.netnih.gov The loss of TRF2 from the telomere cap contributes significantly to the telomere uncapping phenotype and the subsequent induction of a DNA damage response and cell death. researchgate.netnih.govresearchgate.net

Dissociation of Telomeric Repeat-binding Factor 2 (TRF2)

Induction of Telomeric DNA Damage Responses

The disruption of the telomere cap by this compound, particularly the displacement of POT1, triggers a cellular DNA damage response (DDR) at the telomeres. nih.govplos.org This response is a hallmark of telomere dysfunction and is characterized by the recruitment of various DNA damage sensor and repair proteins to the now-unprotected chromosome ends.

A key indicator of the DNA damage response induced by this compound is the formation of distinct nuclear foci containing phosphorylated histone H2AX (γ-H2AX) and the p53-binding protein 1 (53BP1). nih.govplos.orgaacrjournals.org Following treatment with this compound, a significant increase in the number of these DNA damage foci is observed within the nuclei of cancer cells. researchgate.net

A substantial portion of these γ-H2AX and 53BP1 foci co-localize with telomeric markers, such as TRF1, forming what are known as telomere dysfunction-induced foci (TIFs). nih.govscispace.complos.org This co-localization provides direct evidence that the DNA damage response is occurring specifically at the telomeres. plos.orgoncotarget.comjci.org However, it is noteworthy that not all DNA damage foci are located at telomeres, suggesting that this compound may also induce DNA damage at non-telomeric sites that have the potential to form G-quadruplex structures. nih.govcapes.gov.braacrjournals.org In some cell types, such as glioma stem cells, this compound has been shown to induce both telomeric and non-telomeric DNA damage. aacrjournals.orgnih.gov

The formation of these foci is a dose-dependent effect. aacrjournals.org For instance, in HT1080 human tumor cells, treatment with this compound led to a marked increase in γ-H2AX foci. researchgate.net Similarly, in glioma stem cells, this compound treatment resulted in the rapid development of punctate, nuclear 53BP1 foci. aacrjournals.org

Table 1: this compound-Induced DNA Damage Foci in Various Cell Lines

| Cell Line | DNA Damage Marker | Observation |

| MRC5-V1/YFP-Topo III | γ-H2AX | Increased number of foci, with almost half co-localizing with the telomeric protein TRF1. scispace.complos.orgplos.org |

| HT1080 | γ-H2AX | Strong increase in γ-H2AX foci, with a fraction co-localizing at telomeres. nih.govresearchgate.net |

| Glioma Stem Cells (GSCs) | 53BP1 | Rapid, dose-dependent formation of nuclear 53BP1 foci, some of which co-localize with telomeres. aacrjournals.orgnih.gov |

| BJ-EHLT | γ-H2AX | Formation of TIFs where γ-H2AX co-localizes with TRF1. jci.org |

| M14 Melanoma | γ-H2AX | Formation of TIFs where γ-H2AX co-localizes with TRF1. jci.org |

This compound directly impacts the structure and integrity of the 3' telomeric G-overhang. nih.govnih.gov By binding to and stabilizing the G-quadruplex structures within this single-stranded region, this compound makes the G-overhang susceptible to degradation by cellular nucleases. nih.govscispace.comoncotarget.com This leads to a rapid and dramatic reduction or complete loss of the G-overhang. nih.govnih.gov

This effect has been observed in a variety of cancer cell lines. nih.govoncotarget.comnih.gov For instance, treatment of HT1080 cells with this compound induced a rapid and dose-dependent decrease in the telomeric G-overhang signal. nih.govresearchgate.net In some human cancer cells, this degradation of the G-overhang was observed within a week of treatment. nih.gov The loss of the G-overhang is a critical step in telomere uncapping, as this structure is essential for the formation of the protective t-loop and for the binding of shelterin proteins like POT1. aacrjournals.org The degradation of the G-overhang is considered a relevant marker for this compound activity in both telomerase-positive and alternative lengthening of telomeres (ALT) cells. plos.org

Formation of DNA Damage Foci (e.g., 53BP1 foci, γ-H2AX)

Impact on Telomere Replication and Integrity

This interference with telomere replication, coupled with the degradation of the G-overhang and the displacement of shelterin proteins, results in telomere uncapping and a loss of both single- and double-stranded telomeric DNA. nih.govscispace.complos.org The uncapped telomeres are then exposed to DNA repair machinery, which can lead to telomere fusions and the formation of anaphase bridges during cell division, further compromising genomic stability. oncotarget.comnih.gov While some studies in non-tumoral contexts did not observe a direct effect on telomere replication efficiency, in cancer cells, the disruption of telomere integrity is a key mechanism of this compound's action. karger.com This leads to a state of telomere dysfunction that can ultimately trigger cellular senescence or apoptosis. nih.govtaylorandfrancis.com

Non-Telomeric Molecular Targets and Associated Signaling Pathways

Proto-oncogene c-Myb Inhibition

A significant non-telomeric target of this compound is the proto-oncogene c-Myb. aacrjournals.orgnih.gov In glioma stem cells (GSCs), this compound treatment has been shown to downregulate the expression of c-Myb. vulcanchem.comaacrjournals.org This inhibition is thought to occur through the stabilization of G-quadruplex structures in the promoter region of the c-Myb gene, which acts as a transcriptional repressor. aacrjournals.org

The inhibition of c-Myb has significant functional consequences for cancer cells. Studies have demonstrated that the knockdown of c-Myb in GSCs phenocopies the effects of this compound treatment, leading to impaired survival and growth both in vitro and in vivo. aacrjournals.org Conversely, the overexpression of c-Myb can partially rescue the anti-proliferative effects of this compound. aacrjournals.org The clinical relevance of this finding is underscored by the observation that c-Myb expression is markedly elevated in glioblastoma surgical specimens compared to normal brain tissue. aacrjournals.orgresearchgate.net Therefore, the targeting of c-Myb represents an important component of this compound's mechanism of action, particularly in certain cancer types like glioblastoma. aacrjournals.org

Critical Role in Glioma Stem Cell Growth and Maintenance

This compound has demonstrated a significant ability to impair the survival and growth of glioma stem cells (GSCs), which are considered a key therapeutic target in glioblastoma multiforme (GBM). nih.gov Research has shown that this compound preferentially targets GBM cells with stem cell-like properties. nih.gov

Key findings on the effect of this compound on Glioma Stem Cells include:

Reduced Sphere-Forming Potential: this compound treatment decreases the ability of GSCs to form spheres in vitro, a hallmark of their self-renewal capacity. nih.gov

Induction of Apoptosis: The compound impairs the maintenance of the GSC state by inducing programmed cell death (apoptosis) both in laboratory cultures and in living organisms. nih.govnih.govaacrjournals.org

Impaired Migration: The migratory potential of GSCs is also hindered by this compound treatment. nih.govnih.gov

In Vivo Tumor Reduction: In mouse models with intracranial tumors derived from GSCs, this compound treatment led to a reduction in tumor size without causing noticeable cell death in the surrounding normal brain tissue. nih.govnih.gov

Selective Cytotoxicity: Normal neural precursors and non-GSCs have shown relative resistance to this compound, highlighting its selective action against the cancer stem cell population. nih.govnih.govaacrjournals.org

A significant aspect of this compound's action in GSCs is the induction of both telomeric and non-telomeric DNA damage, a phenomenon not observed in non-GSCs. nih.govnih.gov Furthermore, studies have identified the proto-oncogene c-Myb as a novel molecular target of this compound in GSCs. nih.govnih.gov Knocking down c-Myb in GSCs mimics the effects of this compound treatment, and restoring c-Myb expression partially rescues the cells from these effects, indicating that c-Myb plays a critical role in GSC growth and is a key mediator of this compound's anti-glioma activity. nih.govnih.gov

Modulation of DNA Repair Mechanisms

This compound's interaction with G-quadruplexes triggers DNA damage responses and modulates DNA repair mechanisms. nih.govresearchgate.net Higher concentrations of this compound can induce prompt replication stress and DNA damage, leading to acute cell death. nih.govresearchgate.net This is, in part, due to the stabilization of G4 structures, which can obstruct the progression of DNA replication forks, leading to replication-dependent DNA double-strand breaks. nih.gov

The cellular response to this compound-induced G4 stabilization involves DNA damage response pathways. nih.gov Cells with compromised ability to process G4 structures, such as those deficient in the FANCJ helicase, are particularly sensitive to G4-stabilizing ligands like this compound. nih.gov In cancer cells that utilize the Alternative Lengthening of Telomeres (ALT) pathway, which relies on homologous recombination for telomere maintenance, this compound induces a significant DNA damage response at the telomeres. plos.orgnih.gov This response is characterized by the formation of telomere dysfunction-induced foci (TIFs), which contain markers of DNA double-strand breaks like γ-H2AX. plos.org The activation of these DNA damage pathways is a crucial component of this compound's anticancer effects. nih.gov

Interaction with Topoisomerase IIIα (Topo III)

This compound significantly interferes with the function of Topoisomerase IIIα (Topo III), a key enzyme in cells that utilize the Alternative Lengthening of Telomeres (ALT) pathway for telomere maintenance. plos.orgnih.gov

Impaired Binding to G-Quadruplex-Forming Oligonucleotides

Topo III normally binds to the G-rich overhang of telomeres, a region prone to forming G-quadruplex structures. plos.orgnih.gov Research has demonstrated that the binding of Topo III to these G-quadruplex-forming oligonucleotides is strongly inhibited by this compound. plos.orgnih.govaacrjournals.org By stabilizing the G-quadruplex conformation, this compound effectively prevents Topo III from accessing its binding sites on the telomeric DNA. plos.orgnih.gov This inhibitory effect is specific to sequences that can form G-quadruplexes; this compound does not affect Topo III binding to mutant telomeric sequences incapable of forming these structures. plos.org

Disruption of ALT-associated PML bodies (APBs)

In ALT cells, telomeric DNA, along with various shelterin components and recombination factors, are concentrated in specific nuclear structures known as ALT-associated PML bodies (APBs). plos.orgnih.gova-z.lu Topo III is an essential component of these APBs. plos.orgnih.gova-z.lu Treatment with this compound leads to the disruption of APBs. plos.orgnih.govaacrjournals.orga-z.lu This disruption is characterized by the segregation of PML, shelterin components (like TRF1 and TRF2), and Topo III into separate foci. plos.orgresearchgate.net The this compound-induced disruption of APBs and the depletion of the Topo III/BLM/TRF2 complex from telomeres are key events that lead to telomere uncapping and a subsequent DNA damage response at the telomeres. plos.orgnih.gov

Inhibition of FANCJ Helicase Activity

This compound has been shown to be a potent inhibitor of the FANCJ helicase, an enzyme involved in DNA repair and the resolution of G-quadruplex structures. nih.govasm.org FANCJ, also known as BACH1, is crucial for maintaining genomic stability, and mutations in this helicase are associated with Fanconi anemia and breast cancer. asm.org

Purified FANCJ helicase can efficiently unwind various G4 DNA structures in an ATP-dependent manner. nih.govasm.org this compound potently inhibits this G4 unwinding activity with a 50% inhibitory concentration (IC50) of approximately 6 nM for various G4 substrates. nih.gov This inhibition is specific to G4 structures, as this compound does not affect FANCJ's ability to unwind standard duplex DNA. nih.gov The potent and specific inhibition of FANCJ's G4-unwinding activity by this compound is thought to contribute to the cytotoxic effects of the compound. nih.gov Cells depleted of FANCJ show increased sensitivity to this compound, exhibiting impaired proliferation, and elevated levels of apoptosis and DNA damage, suggesting that G4 DNA is a physiological substrate of FANCJ. asm.org

Suppression of Transcription and Translation of G4-Containing Genes

The anticancer effects of this compound are also attributed to its ability to suppress the transcription and translation of genes that contain G-quadruplex-forming sequences in their regulatory regions or within their coding sequences. nih.govresearchgate.net G4 structures in gene promoters can act as regulatory elements, and their stabilization by ligands like this compound can modulate gene expression. nih.gov

For example, the promoter of the MYC oncogene contains a G4-forming sequence, and stabilization of this structure by G4 ligands can lead to reduced MYC expression. nih.govsemanticscholar.org While direct evidence for this compound's effect on the translation of specific G4-containing mRNAs is still emerging, the principle that stabilizing G4 structures in the 5' untranslated regions (UTRs) of mRNAs can inhibit translation is well-established for other G4 ligands. semanticscholar.org Given this compound's potent G4-stabilizing properties, it is plausible that it also affects gene expression at the translational level by targeting G4s in RNA. nih.govresearchgate.net

Preclinical Efficacy and Cellular Pharmacology of Telomestatin

Antitumor Activity in In Vitro Cellular Models

Telomestatin, a macrocyclic compound isolated from Streptomyces anulatus, has demonstrated significant antitumor activity in a variety of preclinical in vitro models. aacrjournals.orgresearchgate.net Its primary mechanism of action involves the stabilization of G-quadruplex structures, particularly at the telomeric ends of chromosomes, leading to the inhibition of telomerase activity and disruption of telomere function. researchgate.netaacrjournals.orguic.edu This activity translates into several key cellular outcomes that are detrimental to cancer cell survival and proliferation.

Induction of Apoptosis in Various Cancer Cell Lines

This compound is a potent inducer of apoptosis, or programmed cell death, across a range of cancer cell lines. This effect is often observed following a lag period, which is thought to be necessary for critical telomere shortening to occur, subsequently triggering the apoptotic cascade. aacrjournals.org

Research has shown that this compound treatment leads to apoptotic cell death in multiple myeloma (MM) cell lines, including ARD, MM1S, and ARP. aacrjournals.org In these cells, this compound's inhibition of telomerase activity resulted in over 80% cell death after 7 to 14 days. aacrjournals.org The compound also triggers preferential apoptosis in glioma stem cells (GSCs), a critical therapeutic target in glioblastoma multiforme (GBM), while having a lesser effect on normal neural precursors. aacrjournals.orgnih.gov Studies in canine cancer cell lines, specifically the D17 osteosarcoma and CMT7 mammary tumor lines, also confirmed that this compound induces apoptosis. nih.gov Furthermore, it has been shown to induce apoptosis in primary leukemic blasts from acute myeloid leukemia (AML) patients. taylorandfrancis.com The mechanism underlying this apoptosis is linked to both telomeric and non-telomeric DNA damage. aacrjournals.orgnih.gov

Table 1: Induction of Apoptosis by this compound in Cancer Cell Lines

| Cell Line/Cancer Type | Observation | Source |

|---|---|---|

| Multiple Myeloma (ARD, MM1S, ARP) | >80% cell death after a 7-14 day lag period. | aacrjournals.org |

| Glioma Stem Cells (GSCs) | Preferential apoptosis triggered compared to normal precursors. | aacrjournals.orgnih.gov |

| Canine Cancer (D17, CMT7) | Apoptosis induced following treatment. | nih.gov |

| Acute Myeloid Leukemia (AML) | Induces apoptosis in primary leukemic blasts. | taylorandfrancis.com |

| GBM Sphere Samples (GBM146, 157, 206) | 17% to 35% increase in cells with fragmented nuclei. |

Inhibition of Cancer Cell Proliferation and Induction of Growth Arrest

A hallmark of this compound's activity is its ability to inhibit cancer cell proliferation and induce growth arrest. This is a direct consequence of its role as a telomerase inhibitor. By preventing telomere elongation, this compound causes progressive telomere shortening with each cell division, ultimately leading to a halt in proliferation. aacrjournals.orgnih.gov

Growth inhibition has been documented in numerous cancer cell lines. In multiple myeloma cells, this compound-mediated growth arrest is associated with a significant reduction in telomere length. aacrjournals.org In telomerase-positive canine cancer cell lines, a concentration of 2 µM resulted in growth inhibition. nih.gov Studies on a panel of 39 human cancer cell lines (JFCR39) revealed that cells derived from central nervous system (CNS) tumors were particularly sensitive, with 50% growth inhibition (GI50) values ranging between 1 and 10 µmol/L. aacrjournals.orgnih.gov For the human pancreatic carcinoma cell line MiaPaCa, the IC50 (concentration causing 50% inhibition of growth) was determined to be 0.5 µM. researchgate.netnih.gov Similarly, four neuroblastoma cell lines showed IC50 values ranging from 0.8 to 4.0 µM. researchgate.net Long-term treatment of telomerase-positive SW39 cells with a noncytotoxic concentration of this compound (0.5 μM) led to the suppression of cell proliferation within 3 weeks. aacrjournals.org

Table 2: Inhibitory Concentrations of this compound in Various Cancer Cell Lines

| Cell Line/Cancer Type | Metric | Concentration | Source |

|---|---|---|---|

| Brain Tumor Cell Lines | GI50 | 1 - 10 µmol/L | aacrjournals.orgnih.gov |

| Patient-Derived GBM Cultures | GI50 | ~5 µmol/L | aacrjournals.orgnih.gov |

| MiaPaCa (Pancreatic) | IC50 | 0.5 µM | researchgate.netnih.gov |

| Neuroblastoma Cell Lines | IC50 | 0.8 - 4.0 µM | researchgate.net |

| SW39 (Telomerase-positive) | IC50 | 4.1 µM | aacrjournals.org |

| SiHa, HeLa, MCF-7 (Cancer) | Growth Inhibition | 5 or 7.5 mM (severe) | researchgate.net |

| Canine Cancer (D17, CMT7) | Growth Inhibition | 2 µM | nih.gov |

Induction of Cellular Senescence

Cellular senescence is a state of irreversible growth arrest that can act as a potent tumor-suppressive mechanism. frontiersin.org this compound can induce a senescent phenotype in cancer cells, typically following long-term treatment with subtoxic doses. taylorandfrancis.com This process is linked to the gradual shortening of telomeres to a critical length, which triggers a DNA damage response and halts the cell cycle. frontiersin.org

In the human pancreatic carcinoma cell line MiaPaCa, biological effects including senescence were observed after 12 weeks of treatment with subtoxic concentrations of this compound. nih.gov The induction of senescence by G-quadruplex ligands like this compound is considered a key aspect of their anticancer activity. researchgate.net However, some cancer cells can develop resistance to senescence induction by upregulating the expression of hTERT, the catalytic subunit of telomerase, leading to increased telomerase activity and telomere length maintenance. researchgate.net

Anaphase Bridge Formation

The effect of this compound on the formation of anaphase bridges—a hallmark of telomeric dysfunction where sister chromatids fail to separate properly during anaphase—is a subject of conflicting reports in the scientific literature.

Some studies report that this compound treatment induces the formation of anaphase bridges in certain cancer cell lines. researchgate.netoncotarget.com This effect is proposed to be a consequence of telomere uncapping, caused by the dissociation of the shelterin protein TRF2 from telomeres, which is similar to the phenotype observed with a dominant-negative form of TRF2. researchgate.net

Conversely, other research explicitly states that this compound fails to induce anaphase bridge formation. nih.gov One study comparing this compound with another G-quadruplex ligand, TMPyP4, in MiaPaCa pancreatic cancer cells found that while TMPyP4 induced anaphase bridges at its IC50 concentration, this compound did not. nih.gov This difference was attributed to their distinct binding preferences, with this compound favoring intramolecular G-quadruplex structures and TMPyP4 favoring intermolecular ones, the latter being more likely to cause end-to-end chromosome fusions that manifest as anaphase bridges. aacrjournals.orgnih.gov

Table 3: Conflicting Findings on this compound-Induced Anaphase Bridge Formation

| Finding | Cell Line(s) | Putative Mechanism | Source |

|---|---|---|---|

| Induces Anaphase Bridges | Cancer cell lines (e.g., SiHa) | TRF2 dissociation from telomeres, leading to telomere uncapping. | researchgate.netoncotarget.com |

| Fails to Induce Anaphase Bridges | MiaPaCa (Pancreatic) | Preferential binding to intramolecular G-quadruplexes, which does not lead to chromosome fusion. | nih.gov |

In Vivo Efficacy Studies

The antitumor activity of this compound observed in vitro has been corroborated by in vivo studies using mouse xenograft models of human cancers. These studies have demonstrated that systemic administration of this compound can inhibit tumor growth and reduce tumor burden.

In a glioblastoma multiforme (GBM) model, local injection of this compound into intracranial tumors resulted in a significant reduction in tumor size, ranging from 55% to 76%, without causing noticeable death of normal brain cells. nih.gov Pre-treatment of glioma stem cells with this compound also potently inhibited their ability to form tumors in vivo. aacrjournals.org

Furthermore, this compound has been shown to inhibit the proliferation of leukemia cells in xenograft tumor models. taylorandfrancis.com In a study using U937 human leukemia xenografts in mice, systemic administration of this compound decreased tumor telomerase activity and significantly inhibited tumor growth. mdpi.com Treatment with this compound resulted in a mean tumor volume of 291 mm³ compared to 1395 mm³ in the control group. mdpi.com

Table 4: In Vivo Efficacy of this compound in Xenograft Models

| Cancer Type | Model | Key Finding | Source |

|---|---|---|---|

| Glioblastoma Multiforme (GBM) | Mouse intracranial tumor | 55% to 76% reduction in overall tumor size with local injection. | nih.gov |

| Leukemia | Mouse xenograft (U937 cells) | Reduced mean tumor volume to 291 mm³ vs. 1395 mm³ in control. | mdpi.com |

| Leukemia | Xenograft tumor model | Inhibited proliferation. | taylorandfrancis.com |

Application in Mouse Xenograft Tumor Models

The preclinical efficacy of this compound has been evaluated in various mouse xenograft models, where human cancer cells are implanted into immunocompromised mice to study tumor growth and response to treatment. These in vivo studies are crucial for assessing the therapeutic potential of novel anticancer compounds.

In glioblastoma research, this compound has been tested in intracranial tumor models. nih.govaacrjournals.org Patient-derived glioblastoma stem cells (GSCs) were implanted into the brains of immunocompromised mice to create tumors. nih.govaacrjournals.org The compound was then administered to investigate its effects on both tumor initiation and the growth of established tumors. nih.gov

For leukemia research, xenograft mouse models have also been utilized to test the effects of this compound. mdpi.com Studies have shown that systemic administration of this compound can inhibit tumor growth in these models. ashpublications.org Similarly, its efficacy has been demonstrated in xenograft models for other cancers, including those where telomerase activity is a key driver of malignancy. taylorandfrancis.commdpi.com For instance, a synthetic derivative of this compound, 6OTD, was used in a mouse xenograft model to suppress the intracranial growth of GSC-derived tumors. dntb.gov.ua

The application of this compound and its derivatives in these animal models provides a critical bridge between in vitro findings and potential clinical use, demonstrating its ability to impact tumor growth in a living system. mdpi.comdntb.gov.ua

Reduction of Tumor Sizes and Suppression of Tumor Growth

A consistent finding across various preclinical studies is the ability of this compound to reduce tumor size and suppress tumor growth in xenograft models. nih.govmdpi.com

In studies on glioblastoma multiforme (GBM), the treatment of GSC-derived intracranial tumors with this compound resulted in a significant reduction in tumor size. nih.govaacrjournals.orgnih.gov When GSCs were pretreated with this compound before being implanted into mouse brains, their ability to form tumors was potently inhibited. nih.gov Direct injection of this compound into established intracranial tumors also led to decreased tumor sizes. nih.govaacrjournals.org

Research on acute leukemia has shown similar outcomes. capes.gov.br In a U937 xenograft mouse model, systemic treatment with this compound led to a reduction in tumor telomerase levels and a decrease in tumor size. ashpublications.org The compound has been shown to inhibit proliferation and induce cell death in leukemia cells both in vitro and in vivo. taylorandfrancis.com

The antiproliferative effects of this compound are linked to its mechanism of action. By stabilizing G-quadruplexes, it not only inhibits telomerase but can also trigger DNA damage responses and apoptosis, leading to the suppression of tumor cell growth. nih.govijnrd.org Long-term treatment with non-cytotoxic concentrations of this compound has been shown to cause telomere shortening, growth arrest, and eventual apoptosis in cancer cells. nih.gov

| Tumor Model | Treatment | Observed Effect | Reference |

| Glioblastoma (intracranial) | This compound | Reduction in tumor size | nih.gov, aacrjournals.org |

| U937 Leukemia (xenograft) | This compound | Decreased tumor size | ashpublications.org |

| Neuroblastoma (in vitro) | This compound (long-term) | Growth arrest, apoptosis | nih.gov |

| Multiple Myeloma (in vitro) | This compound | Cell growth inhibition, apoptosis | aacrjournals.org, aacrjournals.org |

Specific Cancer Research Applications

Glioma and Glioma Stem Cells (GSCs) Research

This compound has shown particular promise in the context of glioblastoma (GBM), one of the most aggressive types of brain tumors. mdpi.com A key area of this research focuses on glioma stem cells (GSCs), a subpopulation of cells within the tumor that are believed to drive tumor growth and recurrence. nih.govmdpi.com

Studies have demonstrated that this compound preferentially targets and eradicates GSCs. nih.govaacrjournals.org It has been shown to impair the maintenance of the GSC stem cell state by inducing apoptosis both in cell cultures and in animal models. nih.govaacrjournals.org In contrast, normal neural precursor cells and non-stem glioma cells appear to be more resistant to the effects of this compound. nih.govaacrjournals.org

The mechanism behind this selectivity involves the induction of DNA damage. nih.govaacrjournals.org this compound treatment leads to both telomeric and non-telomeric DNA damage specifically in GSCs, which is not observed to the same extent in non-GSCs. nih.govaacrjournals.org Furthermore, research has identified the proto-oncogene c-Myb as a novel molecular target of this compound in GSCs. nih.govaacrjournals.org Treatment with this compound reduces the expression of c-Myb in tumors, and knocking down c-Myb mimics the effects of the drug, significantly reducing GSC growth. nih.govaacrjournals.org

A synthetic derivative of this compound, 6OTD, has also been shown to effectively inhibit the growth of GSCs by causing DNA damage and G1 cell cycle arrest. dntb.gov.ua This compound was found to be more potent against GSCs than differentiated non-stem glioma cells. dntb.gov.ua

| Cell Type | Treatment | Key Findings | Reference |

| Glioma Stem Cells (GSCs) | This compound | Preferential apoptosis, reduced migration, telomeric and non-telomeric DNA damage, inhibition of c-Myb | nih.gov, aacrjournals.org |

| Non-Stem Glioma Cells | This compound | Relatively resistant to this compound-induced effects | nih.gov, aacrjournals.org |

| GSCs | 6OTD (this compound derivative) | DNA damage, G1 cell cycle arrest, apoptosis, suppression of intracranial tumor growth | dntb.gov.ua |

| Normal Neural Precursors | This compound | Less cytotoxicity compared to GSCs | nih.gov |

Multiple Myeloma Research

The efficacy of this compound as a potential therapeutic agent has also been investigated in multiple myeloma. aacrjournals.org Research has focused on its ability to inhibit telomerase, an enzyme that is active in myeloma cells and contributes to their immortal phenotype.

In studies using multiple myeloma cell lines (ARD, ARP, and MM1S), treatment with this compound led to a significant inhibition of telomerase activity. aacrjournals.orgaacrjournals.org This inhibition of telomerase was followed by a reduction in telomere length. aacrjournals.orgaacrjournals.org

Prolonged treatment with this compound resulted in the inhibition of cell growth and the induction of apoptotic cell death in these myeloma cells. aacrjournals.orgaacrjournals.org Gene expression profiling of this compound-treated cells revealed minimal changes in the expression of genes related to the cell cycle, apoptosis, or DNA repair, suggesting that the primary antiproliferative and proapoptotic effects are mediated through the inhibition of telomerase and the subsequent shortening of telomeres. aacrjournals.org These findings highlight telomerase as a viable therapeutic target in multiple myeloma and suggest that G-quadruplex interactive agents like this compound could be important for further evaluation. aacrjournals.org

Neuroblastoma Research

Neuroblastoma, a common solid tumor in childhood, is another cancer where telomerase activity is often high and associated with unfavorable outcomes. nih.gov Research has explored the use of this compound to disrupt telomere maintenance in neuroblastoma cells. nih.gov

Studies have shown that this compound's effects on neuroblastoma cells are dose-dependent. nih.gov Short-term treatment with higher concentrations of the compound results in cytotoxicity and the induction of apoptosis. nih.gov

In contrast, long-term treatment with non-cytotoxic concentrations of this compound, which are still sufficient to inhibit telomerase activity, leads to a different outcome. nih.gov This prolonged exposure results in the shortening of telomeres, followed by growth arrest and the induction of apoptosis. nih.gov This suggests that at lower concentrations, this compound limits the cellular lifespan of neuroblastoma cells by disrupting their telomere maintenance mechanisms. nih.gov The compound has been shown to induce apoptosis in telomerase-expressing neuroblastoma cell lines in vitro. springermedizin.de

Leukemia Research

This compound has been studied as a potential treatment for leukemia, where telomerase is frequently reactivated. spandidos-publications.com The primary mechanism of action in this context is the inhibition of telomerase through the stabilization of G-quadruplex structures. taylorandfrancis.commdpi.com

In vitro and in vivo studies in acute leukemia have demonstrated that this compound can effectively inhibit telomerase. capes.gov.br In preclinical xenograft models of leukemia, treatment with this compound has been shown to reduce the size of tumors. mdpi.com This is accompanied by an increase in the apoptosis of cancer cells. mdpi.com

The stabilization of G-quadruplexes by this compound prevents telomerase from accessing the telomeres, leading to impaired telomere maintenance. frontiersin.org This disruption can trigger a DNA damage response and subsequent cell death. frontiersin.org this compound is considered a promising agent for antitelomerase strategies in the treatment of leukemia. spandidos-publications.com

Studies in Breast, Prostate, and Fibrosarcoma Cancer Cell Lines

This compound has demonstrated significant preclinical efficacy in a variety of cancer cell lines, including those derived from breast, prostate, and fibrosarcoma tumors. aaru.edu.jogoogle.com Its primary mechanism of action involves the stabilization of G-quadruplex structures at the 3' single-stranded telomeric overhangs, which inhibits telomerase activity and leads to cellular senescence or apoptosis in cancer cells. aacrjournals.org

In breast cancer cell lines, such as the estrogen receptor-negative MDA-MB-231 and the estrogen receptor-positive MCF-7, this compound has shown potent anti-proliferative effects. aaru.edu.joaacrjournals.org Studies have indicated that treatment with this compound can lead to a dose-dependent inhibition of cell growth. For instance, in MCF-7 cells, concentrations of 5 or 7.5 µM severely inhibited growth, while non-cancerous cell lines were able to maintain proliferation under the same conditions for an extended period. aacrjournals.org This suggests a degree of selectivity for cancer cells.

With regard to prostate cancer, the DU145 cell line has been a subject of preclinical investigation with this compound. aaru.edu.jo Research has shown that this compound treatment can repress telomerase activity and arrest tumor cell growth in these cells. aaru.edu.jo The immortalization of prostate cancer cells is heavily reliant on telomere maintenance, making telomerase an attractive therapeutic target. Small molecule inhibitors of telomerase, like this compound, have been shown to limit the viability of androgen-independent prostate cancer cell lines, ultimately leading to apoptosis. dovepress.com

In the context of fibrosarcoma, the HT1080 cell line has been utilized to study the effects of this compound. aaru.edu.jo Notably, in HT1080 cells, this compound was found to cause the complete dissociation of the telomeric repeat-binding factor 2 (TRF2). aaru.edu.jo This action contributes to the uncapping of telomeres and subsequent shortening of both the single and double-stranded telomeric sequences, representing a critical mechanism of its anticancer activity. aaru.edu.jo

Table 1: Preclinical Efficacy of this compound in Selected Cancer Cell Lines

| Cell Line | Cancer Type | Key Findings | References |

|---|---|---|---|

| MDA-MB-231 | Breast Cancer | Repression of telomerase activity and tumor cell growth arrest. | aaru.edu.jo |

| MCF-7 | Breast Cancer | Severely inhibited cell growth at concentrations of 5 or 7.5 µM. | aacrjournals.org |

| DU145 | Prostate Cancer | Repression of telomerase activity and tumor cell growth arrest. | aaru.edu.jo |

| HT1080 | Fibrosarcoma | Complete dissociation of TRF2, leading to telomere uncapping and shortening. | aaru.edu.jo |

Combination Therapeutic Strategies

The potential of this compound as a component of combination cancer therapy has been explored to enhance the efficacy of existing anticancer agents and overcome drug resistance. The strategy of combining telomerase inhibitors with standard chemotherapy is considered a promising approach to more effectively target telomerase-positive tumors. uic.edu

Preclinical evidence suggests that this compound can act synergistically with several established anticancer drugs, increasing the sensitivity of cancer cells to these agents. aaru.edu.jotaylorandfrancis.com

Imatinib (B729): Combination studies have indicated that this compound can enhance the sensitivity of certain cancer cell lines to the tyrosine kinase inhibitor, imatinib. taylorandfrancis.com This suggests a cytotoxic synergy between telomerase inhibition and imatinib. aacrjournals.org For instance, the combination of this compound with imatinib has demonstrated supra-additive or synergistic effects in soft agar (B569324) colony formation assays. google.com This enhanced effect may be partly due to imatinib's own ability to suppress telomerase activity and shorten telomere length in BCR-ABL-transformed cells. aacrjournals.org

Daunorubicin (B1662515): The combination of this compound with the anthracycline antibiotic daunorubicin has also shown promise. google.comtaylorandfrancis.com In acute leukemia cells, telomerase inhibition has been found to enhance daunorubicin-induced apoptosis. nih.gov Specifically, in U937 leukemia cells, treatment with this compound led to enhanced chemosensitivity towards daunorubicin even before significant telomere shortening occurred. researchgate.net This suggests that antitelomerase therapy with agents like this compound could be a valuable addition to treatment regimens for some acute leukemias. nih.gov

Mitoxantrone: this compound has been shown to increase the sensitivity of some cancer cell lines to mitoxantrone, an anthracenedione that inhibits topoisomerase II. taylorandfrancis.commdpi.com This suggests a broader applicability of this compound in combination with DNA-damaging agents.

Vincristine (B1662923): The mitotic inhibitor vincristine is another agent with which this compound has been studied in combination. taylorandfrancis.com Research has demonstrated that this compound can increase the sensitivity of cancer cells to vincristine. taylorandfrancis.com While telomere shortening itself may not increase the efficacy of vincristine in terms of tumor growth, the combination approach remains an area of interest. scienceopen.complos.org

Table 2: Synergistic Effects of this compound with Established Anticancer Agents

| Combination Agent | Class | Observed Synergistic Effect | References |

|---|---|---|---|

| Imatinib | Tyrosine Kinase Inhibitor | Enhanced sensitivity and supra-additive/synergistic effects in colony formation. | aaru.edu.jogoogle.comaacrjournals.orgtaylorandfrancis.com |

| Daunorubicin | Anthracycline Antibiotic | Enhanced apoptosis and chemosensitivity in leukemia cells. | google.comtaylorandfrancis.comnih.govresearchgate.net |

| Mitoxantrone | Anthracenedione | Increased sensitivity of cancer cell lines. | taylorandfrancis.com |

| Vincristine | Vinca Alkaloid | Increased sensitivity of cancer cell lines. | taylorandfrancis.com |

Structural and Molecular Studies of Telomestatin and Its Analogs

Rational Design and Synthetic Strategies for Telomestatin Analogs

The rational design of this compound analogs aims to optimize their interaction with G-quadruplex structures, often by modifying the macrocyclic core or introducing specific substituents. Synthetic strategies have focused on building complex polyoxazole systems and incorporating various chemical modifications.

Development of Macrocyclic Oxazole (B20620) Derivatives (e.g., Hexaoxazole, Heptaoxazole)

This compound itself is a heptaoxazole macrocycle, incorporating seven oxazole units and a thiazoline (B8809763) ring in its macrocyclic arrangement wikipedia.orgnih.govnih.gov. The development of synthetic routes has allowed for the creation of various heptaoxazole macrocyclic analogues researchgate.netresearchgate.netjst.go.jptohoku.ac.jp. Beyond heptaoxazoles, macrocyclic hexaoxazole compounds (6OTDs) have been synthesized and evaluated as G4 ligands nih.govresearchgate.net. Notable examples include L2H2-6OTD, which stabilizes antiparallel telomeric DNA G4, and other hexaoxazoles like HXDV and HXLV-AC, which exhibit cytotoxicity against human cancer cells nih.govnih.govresearchgate.net. Structural studies, such as those on the complex between a human telomeric G-quadruplex and the this compound derivative L2H2-6M(2)OTD, have provided insights into their binding, revealing interactions through π-stacking and electrostatic forces researchgate.netmdpi.com.

Amino-Linked S-Alkylated Analogues

Further modifications to this compound analogs have included the synthesis of amino-linked S-alkylated derivatives. These analogues were created by modifying the S-tert-butyl group present in the bromooxazole analogue with amine-linked alpha-bromoacetamides researchgate.netjst.go.jpmolaid.comresearchmap.jp. Notably, one of these synthesized amino-linked heptaoxazole analogues demonstrated potent inhibitory activity against telomerase, comparable to that of natural this compound researchgate.netjst.go.jpresearchmap.jp.

Structure-Activity Relationship (SAR) Investigations

Structure-Activity Relationship (SAR) investigations are crucial for understanding how chemical modifications influence the biological activity of this compound and its analogs, particularly their interaction with G-quadruplex DNA.

Elucidation of Chemical Modulations on G-Quadruplex Binding Affinity and Selectivity

This compound is known for its high potency and telomerase inhibition, exhibiting a significant preference for G-quadruplexes over duplex DNA, with a selectivity approximately 70 times greater acs.org. It preferentially binds to and stabilizes G-quadruplex structures nih.govacs.orgacs.org. However, achieving high selectivity for a specific G4 topology remains a challenge, as many G4 structures share similar core features acs.orgengineering.org.cnnih.gov.

Chemical modulations have revealed important insights into binding. For instance, the (S)-isomer of this compound has been shown to stabilize antiparallel G-quadruplex structures more effectively than the natural (R)-isomer, and it also exhibits more potent telomerase inhibitory activity tohoku.ac.jpresearchgate.nettohoku.ac.jp. As mentioned earlier, substituents on the oxazole moieties (methyl, bromine, aromatic groups) in heptaoxazole macrocyclic analogues did not alter their telomerase inhibitory activity researchgate.netresearchgate.netjst.go.jptohoku.ac.jpmolaid.com.

The binding mechanism typically involves π–π stacking of the ligand's aromatic core with the G-quartet, often through an end-to-end stacking mode acs.orgnih.gov. Additionally, electrostatic interactions, particularly between cationic side chains of the ligand and negatively charged phosphate (B84403) groups of the G-quadruplex, play a critical role in establishing strong binding affinity mdpi.comengineering.org.cn. For example, the this compound derivative L2H2-6M(2)OTD preferentially binds to the 5′-end G-tetrad, with its oxazole rings stacking onto it and cationic side chains interacting electrostatically with phosphates mdpi.com. The thermodynamic stabilization of telomeric G-quadruplexes by this compound analogs like L2H2-6OTD has been inversely correlated with their susceptibility to S1 nuclease researchgate.net.

Computational Approaches for Binding Interactions

Computational methods have become indispensable tools in drug discovery, offering detailed structural information that may be difficult to obtain experimentally nih.gov. For this compound, molecular dynamics (MD) simulations coupled with MM-GBSA binding energy analysis have been employed to elucidate the nature of its binding to telomeric G-quadruplexes acs.org. These studies identified three primary binding poses: bottom intercalation, top stacking, and groove binding acs.org. The top stacking mode observed computationally resembles the binding pose seen in NMR complexes with the this compound analogue L2H acs.org. Among the identified modes, the bottom intercalation pose exhibited the most favorable binding energy acs.org.

All-Atom Molecular Dynamics Simulations with Explicit Solvent

All-atom molecular dynamics (MD) simulations with explicit solvent have been instrumental in understanding the dynamic interactions between this compound and telomeric G-quadruplexes. These simulations have revealed the conformational fluctuations of DNA molecules and the stability of G-quadruplex structures in the presence of this compound. nih.govacs.orgoup.com

A study utilizing MD simulations and MMGBSA binding energy analysis identified three major binding poses for this compound with a telomeric G-quadruplex: bottom intercalation, top stacking, and groove binding. nih.govacs.org The simulations demonstrated that these systems were stable, reaching a steady bound state, as indicated by flat and small root-mean-square deviations (RMSDs) of the DNA backbone heavy atoms. researchgate.net

Simulated Annealing Docking Approaches

Simulated annealing (SA) docking approaches have been employed to investigate the binding interactions of this compound with intramolecular antiparallel G-quadruplex structures. nih.govresearchgate.net Early docking studies suggested that an intramolecular G-quadruplex molecule could bind two this compound molecules, forming a 2:1 complex. nih.govnih.gov A 2:1 model was constructed where this compound was bound in an external stacking mode with the human telomeric basket-type G-quadruplex. nih.gov

Analysis of Ligand Binding Poses (e.g., bottom intercalation, top stacking, groove binding)

Detailed analysis of ligand binding poses using molecular dynamics simulations has identified three primary modes of interaction for this compound with G-quadruplex DNA:

Bottom Intercalation: This mode exhibited the most favorable binding energy among the three, with a calculated total binding energy of -65.3 ± 3.2 kcal/mol. nih.govacs.orgresearchgate.net It involves partial intercalation of this compound into the telomeric quadruplex, with "flip insertion" and "slide insertion" mechanisms observed. nih.govacs.org This mode accounted for 63% of the total population in one study. researchgate.net

Top Stacking: In this mode, this compound stacks on the top of the G-tetrad. nih.govacs.orgresearchgate.net This binding pose resembles that observed in an NMR complex of the same G-quadruplex with the this compound analog L2H. nih.govacs.org Top stacking accounted for 13% of the total population. researchgate.net

Groove Binding: This mode involves this compound interacting within the grooves of the G-quadruplex. nih.govacs.orgresearchgate.net It displayed a moderate total binding energy of -21.0 ± 2.6 kcal/mol and made up 16% of the total population. researchgate.net

The presence of a large aromatic core in this compound is thought to enhance π-π stacking interactions with the G-tetrads. researchgate.net

Table 1: this compound Binding Pose Distribution and Energy

| Binding Mode | Population (%) researchgate.net | Total Binding Energy (kcal/mol) researchgate.net |

| Bottom Intercalation | 63 | -65.3 ± 3.2 |

| Top Stacking | 13 | (Not specified as most favorable) |

| Groove Binding | 16 | -21.0 ± 2.6 |

Role of Cation-Mediated Interactions in Binding Selectivity

Monovalent cations, particularly potassium (K) and sodium (Na), are known to stabilize G-quadruplex structures by coordinating with the carbonyl oxygen atoms between stacked tetrads. aacrjournals.orgunmc.edu this compound exhibits a unique characteristic among G-quadruplex-interactive compounds: it can facilitate the formation and stabilization of intramolecular G-quadruplex structures even in the absence of monovalent cations. aacrjournals.orgresearchgate.net This suggests that this compound can effectively replace the need for these cations in facilitating G-quadruplex formation. aacrjournals.org

Mass spectrometry studies, corroborated by molecular dynamics simulations, have provided evidence that the high-affinity binding of this compound, and its seco-derivatives, to terminal G-tetrads in both 1:1 and 2:1 ligand complexes is mediated by the macrocycle coordinating a monovalent cation. nih.govacs.org Density functional theory calculations further suggest that in the G-quadruplex-telomestatin complex, potassium or ammonium (B1175870) cations are located between this compound and a G-quartet. nih.gov This indicates that this compound can capture a potassium ion, either from the G-quadruplex itself or from the solution, and retain this cation while binding. nih.gov This cation-mediated interaction contributes to this compound's selectivity for antiparallel G-quadruplex structures and highlights the importance of considering cation coordination capabilities in the design of G-quadruplex binding ligands. nih.govacs.orgnih.gov

Advanced Spectroscopic and Biophysical Characterization

Various advanced spectroscopic and biophysical techniques have been employed to characterize the interactions of this compound with G-quadruplex DNA, providing experimental validation for computational findings.

Circular Dichroism (CD) Spectroscopy for G-Quadruplex Structure and Stabilization

Circular Dichroism (CD) spectroscopy is a widely used technique to characterize the conformational changes and stabilization of G-quadruplex structures upon ligand binding. unmc.edufigshare.commdpi.com CD studies have shown that this compound is unique in its ability to induce the formation of a basket-type G-quadruplex from a random coil human telomeric oligonucleotide, even without the addition of monovalent cations like K or Na. figshare.com This is a significant finding, as monovalent cations are generally required for G-quadruplex formation. unmc.edu

CD spectroscopy has also been used to establish that seco-derivatives of this compound are potent stabilizers of G-quadruplex structures derived from the human telomeric repeat sequence. nih.govacs.org Furthermore, CD analysis has indicated that this compound preferentially binds to the basket-type G-quadruplex structure with a 2:1 stoichiometry. figshare.com In contrast, other ligands, like Se2SAP, can convert preformed basket G-quadruplexes to a hybrid structure in the presence of K, highlighting how different ligands can influence the resulting G-quadruplex conformation. figshare.com

Electrophoretic Mobility Shift Assays (EMSA) for DNA-Ligand Interactions

Electrophoretic Mobility Shift Assays (EMSA), also known as bandshift assays, are used to investigate DNA-ligand interactions by observing changes in the electrophoretic mobility of DNA upon binding to a ligand. nih.govaacrjournals.orgresearchgate.net

EMSA studies have demonstrated that this compound is highly efficient in facilitating the formation of intramolecular G-quadruplex structures. aacrjournals.orgresearchgate.net DNA oligomers containing telomeric sequences form intramolecular G-quadruplex structures that migrate faster than non-structured single-stranded DNA in an EMSA gel. aacrjournals.orgresearchgate.net When the human telomeric sequence d[TTAGGG] (Oligomer Hu4) was incubated with increasing concentrations of this compound, even in the absence of Na and K, it readily formed G-quadruplex structures, as evidenced by the faster migrating bands. aacrjournals.orgresearchgate.net

This compound has shown remarkable selectivity for intramolecular telomeric G-quadruplexes over duplex DNA, exhibiting a 70-fold preference when studied by EMSA. nih.gov This assay has also been used to show that this compound can inhibit the binding of proteins like Topoisomerase IIIα (Topo III) and POT1 to G-quadruplex-forming oligonucleotides, but not to non-G-quadruplex-forming sequences. nih.gov This indicates that this compound's interference with protein binding is specific to its G-quadruplex stabilizing activity. nih.gov

Table 2: this compound's Effect on G-Quadruplex Formation (EMSA Data)

| Condition | This compound Concentration (µM) | G-Quadruplex Formation (EC µM) aacrjournals.org |

| No Salt | Increasing | 0.015 |

| 10 mM NaCl | Increasing | 0.011 |

| 10 mM KCl | Increasing | 0.012 |

| 60 mM NaCl | Increasing | <0.010 |

| 60 mM KCl | Increasing | 0.012 |

This data demonstrates this compound's ability to induce G-quadruplex formation even without monovalent cations, and its efficiency is comparable across various salt conditions. aacrjournals.org

Fluorescence Resonance Energy Transfer (FRET) Melting Assays

Fluorescence Resonance Energy Transfer (FRET) melting assays are a widely employed and robust method for evaluating the ability of small molecules to stabilize G-quadruplex structures. This technique measures the ligand-induced increase in the melting temperature (ΔT_m) of a G-quadruplex-forming oligonucleotide. nih.govuni-freiburg.de The assay typically utilizes a labeled oligonucleotide where a donor fluorophore and an acceptor fluorophore are positioned such that G-quadruplex formation brings them into close proximity, leading to FRET. The extent of G-quadruplex formation and stabilization by a ligand can be quantified by monitoring the quenching of the donor fluorescence and the FRET-induced fluorescence of the acceptor. nih.gov

This compound has been identified as a potent stabilizer of DNA G-quadruplexes. FRET melting assays have demonstrated that this compound significantly enhances the thermal stability of G4 structures, with a reported ΔT_m of 24 °C. wikipedia.orgmedchemexpress.com This substantial increase in melting temperature underscores this compound's strong affinity for G-quadruplex DNA. Furthermore, studies have consistently shown that this compound exhibits a low affinity for double-stranded DNA, highlighting its remarkable selectivity for G4 structures over canonical duplex DNA. wikipedia.orgnih.gov This selectivity is a critical characteristic for a potential therapeutic agent, minimizing off-target effects.

Research has also explored the stabilizing effects of this compound derivatives. For instance, macrocyclic hexaoxazole this compound derivatives (6OTDs) containing methyl oxazoles, such as L2A2-6M(2)OTD and L2A2-6M(4)OTD, have been synthesized and assessed using FRET melting assays. These derivatives demonstrated potent G-quadruplex stabilizing activity. For the telomeric sequence telo21, the ΔT_m values in the presence of these derivatives were 11.7 °C for L2A2-6OTD (3a), 14.0 °C for L2A2-6M(2)OTD (3b), and 16.7 °C for L2A2-6M(4)OTD (3c), indicating that L2A2-6M(4)OTD was the most effective stabilizer among them. nih.gov These findings suggest that structural modifications to the this compound scaffold can influence its G-quadruplex stabilizing capabilities.

Moreover, FRET-based studies have provided insights into the preferential binding of this compound to intramolecular G-quadruplex structures compared to intermolecular ones. This selectivity extends to its interaction with G-quadruplex DNA over single-stranded or duplex DNA. researchgate.net Such detailed understanding of binding preferences is vital for elucidating the mechanism of action of G-quadruplex ligands.

Table 1: Representative ΔT_m Values of this compound and its Derivatives by FRET Melting Assays

| Compound | G-Quadruplex Target | ΔT_m (°C) | Reference |

| This compound | DNA G4 | 24 | wikipedia.orgmedchemexpress.com |

| L2A2-6OTD (3a) | telo21 | 11.7 | nih.gov |

| L2A2-6M(2)OTD (3b) | telo21 | 14.0 | nih.gov |

| L2A2-6M(4)OTD (3c) | telo21 | 16.7 | nih.gov |

Single Molecule Measurements (e.g., Binding Kinetics, Rotational Freedom, Dwell Time Distributions)

Single molecule measurements offer a powerful approach to investigate the dynamic and heterogeneous interactions between this compound and G-quadruplex structures at an unprecedented level of detail, overcoming the limitations of bulk ensemble averaging. Techniques such as single-molecule Förster resonance energy transfer (smFRET) and single-molecule force spectroscopy (e.g., Atomic Force Microscopy, optical tweezers) have been instrumental in these studies. nih.govwikipedia.orgnih.govsynhet.comlabsolu.ca

Binding Kinetics and Dwell Time Distributions: SmFRET has been extensively employed to study the binding kinetics and dwell time distributions of fluorescently labeled this compound derivatives with various G-quadruplex structures. A notable example involves a Cy5-labeled oxazole this compound derivative (L1Cy5-7OTD). nih.govwikipedia.orglabsolu.ca These measurements revealed that L1Cy5-7OTD exhibits a tendency to dwell on more stable G-quadruplexes for longer durations and binds to them with higher frequency. nih.govwikipedia.orglabsolu.ca

The dwell time distributions observed were broad, indicating a range of binding lifetimes, but a significant fraction of molecules remained bound for over a minute. Specifically, characteristic dwell times (τ) were determined to be 192 ± 15 seconds for more stable G-quadruplexes and 98 ± 15 seconds for less stable ones. nih.govwikipedia.orglabsolu.ca These findings provide quantitative insights into the stability of the G-quadruplex-ligand complex and the dynamic nature of their interactions.

Table 2: Characteristic Dwell Times of L1Cy5-7OTD on G-quadruplexes

| G-Quadruplex Stability | Characteristic Dwell Time (τ) | Standard Deviation | Reference |

| More Stable GQ | 192 s | ±15 s | nih.govwikipedia.orglabsolu.ca |

| Less Stable GQ | 98 s | ±15 s | nih.govwikipedia.orglabsolu.ca |

Rotational Freedom: Single molecule studies have also shed light on the rotational freedom of this compound derivatives upon binding to G-quadruplexes. It has been observed that L1Cy5-7OTD may bind to G-quadruplexes in at least two distinct primary orientations. Furthermore, the molecule can occasionally transition between these orientations. Crucially, the dwell time in one of these orientations was found to be significantly longer than in the other, suggesting that different binding orientations confer varying degrees of stability to the G-quadruplex-ligand complex. nih.govwikipedia.orglabsolu.ca This indicates a complex binding landscape where the precise mode of interaction influences the stability and longevity of the association.

Force Spectroscopy: Beyond FRET, single-molecule force spectroscopy techniques, such as Atomic Force Microscopy (AFM) and optical tweezers, have been utilized to probe the mechanical stability of G-quadruplexes in the presence of this compound derivatives. AFM force spectroscopy experiments have demonstrated that larger unbinding forces are required to disrupt G-quadruplex DNA when a this compound derivative, such as a 6OTD dimer, is present. nih.gov This directly quantifies the enhanced mechanical stability imparted by the ligand. Similarly, integrated fluorescence-force spectroscopy, combining smFRET with optical tweezers, has been employed to investigate human telomeric sequences under tension, revealing the extreme mechanical diversity of G-quadruplexes and how ligands might influence their unfolding pathways.

Molecular dynamics simulations, while not a direct single-molecule measurement technique, complement these experimental findings by providing atomic-level insights into binding modes. Simulations have shown that this compound primarily binds at the ends of G-quadruplex and duplex structures, rather than intercalating into the quadruplex-duplex interface. It exhibits a strong binding energy and high selectivity for the G-quadruplex over duplex DNA. medchemexpress.com

Research Methodologies and Analytical Techniques in Telomestatin Studies

In Vitro Assays for Telomerase Activity and G-Quadruplex Interaction

In vitro assays are fundamental for characterizing Telomestatin's direct interactions with telomerase and G-quadruplex structures, providing quantitative data on its inhibitory and stabilizing properties.

The Telomeric Repeat Amplification Protocol (TRAP) assay is a widely used method to measure telomerase activity. It is a PCR-based assay that detects the products of telomerase-mediated extension of a synthetic telomeric primer. This compound was initially reported as a highly potent and selective telomerase inhibitor with an IC₅₀ value of 5 nM in the TRAP assay. wikipedia.orgnih.govciteab.com However, subsequent reevaluations have indicated that the reported IC₅₀ values for this compound can vary significantly, ranging from 58 nM to 600 nM, depending on the primer sequence used during the assay. nih.gov This variability is partly attributed to the interference of G-quadruplex stabilizers with the PCR amplification step of the TRAP assay itself. nih.govrevvity.combioregistry.io Direct telomerase assays have shown that the concentration of this compound required for telomerase inhibition can be approximately 1,500-fold higher than the IC₅₀ values obtained from TRAP, suggesting that some of the observed inhibition in TRAP assays might be due to effects on PCR amplification rather than direct telomerase inhibition. revvity.combioregistry.io Despite these nuances, this compound has been shown to inhibit telomerase activity in various cancer cell lines, including multiple myeloma cells.

Table 1: this compound's IC₅₀ in TRAP Assay

| Assay Type | Reported IC₅₀ (nM) | Notes | References |

| TRAP Assay | 5 | Initial reports | wikipedia.orgciteab.com |

| TRAP Assay | 58 - 600 | Reevaluated, dependent on primer sequence | nih.gov |

| Direct Assay | ~1500x higher than TRAP IC₅₀ | Due to PCR interference in TRAP | revvity.combioregistry.io |

G-quadruplexes are four-stranded nucleic acid structures formed by guanine-rich sequences, notably found in telomeric DNA. These structures play critical roles in telomere maintenance and gene regulation. This compound is a potent stabilizer of G-quadruplex structures, particularly the intramolecular human telomeric G-quadruplex. wikipedia.orgciteab.com

Assays commonly employed to study this compound's interaction with G-quadruplexes include:

Fluorescence Resonance Energy Transfer (FRET) Melting Assay: This assay monitors the thermal stability of G-quadruplexes. This compound has been shown to significantly stabilize DNA G-quadruplexes, with a reported ΔT (increase in melting temperature) of 24 °C. wikipedia.org This indicates a strong interaction and stabilization of the G-quadruplex structure. FRET assays are also used to identify compounds that induce G-quadruplex formation and bind to telomeric DNA.

Circular Dichroism (CD) Spectroscopy: CD spectroscopy is used to determine the conformation and topology of G-quadruplex structures and how they change upon ligand binding. Studies using CD spectroscopy have shown that this compound binding to human telomeric G-quadruplexes (e.g., a-core) retains a mixed hybrid structure or induces minor changes, indicating that this compound does not induce major changes in telomeric topology upon binding. This compound's ability to stabilize these structures even in the absence of monovalent cations is a unique characteristic.

This compound's interaction with G-quadruplexes is highly specific, binding with high affinity to G-quadruplexes but exhibiting low affinity for double-stranded DNA. wikipedia.org

Telomeric Repeat Amplification Protocol (TRAP) Assay

Cellular and Molecular Biology Techniques

Beyond in vitro characterization, cellular and molecular biology techniques are essential to understand the biological consequences of this compound treatment in a complex cellular environment.

Immunofluorescence In Situ Hybridization (iFISH) is a powerful technique used to visualize specific DNA sequences and co-localize them with protein markers for DNA damage. This method is crucial for assessing telomere integrity and the cellular DNA damage response. Studies using iFISH have revealed that this compound induces DNA damage in both telomeric and non-telomeric regions, preferentially in glioma stem cells (GSCs) but not in non-stem tumor cells.

Key findings from iFISH studies include:

Formation of 53BP1 Foci: this compound treatment leads to the formation of 53BP1 foci, which are hallmarks of DNA double-strand breaks and DNA damage response. These foci are observed in both telomeric and non-telomeric DNA regions in GSCs.

γH2AX Foci Induction: this compound induces a marked DNA damage response evidenced by a strong increase in γH2AX foci (phosphorylated histone H2AX), a widely recognized marker for DNA damage. This effect can be observed at concentrations as low as 0.5 µM this compound, affecting nearly all cells at 2 µM.

Colocalization with Telomere-Binding Proteins: this compound treatment can induce a partial colocalization of γH2AX and GFP-POT1 (Protection of Telomeres 1) foci, indicating DNA damage specifically at telomeres. A significant 2.5-fold increase in such colocalizing foci has been observed with this compound concentrations ranging from 0.5 µM to 2 µM.

Table 2: DNA Damage Induction by this compound in GSCs (iFISH Analysis)